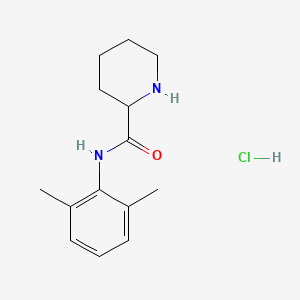

6-Chloro-2,3-bis(chloromethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

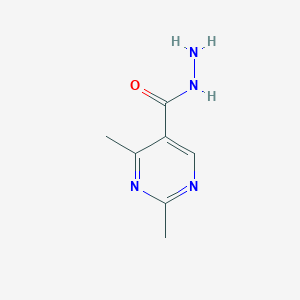

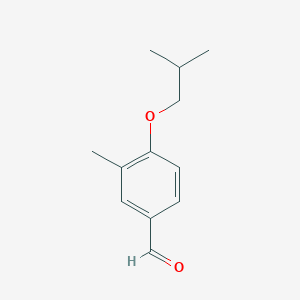

“6-Chloro-2,3-bis(chloromethyl)pyridine” is a chemical compound with the molecular formula C7H6Cl3N . It has an average mass of 210.488 Da and a monoisotopic mass of 208.956589 Da .

Physical And Chemical Properties Analysis

“6-Chloro-2,3-bis(chloromethyl)pyridine” has a density of 1.4±0.1 g/cm3, a boiling point of 296.8±35.0 °C at 760 mmHg, and a flash point of 161.4±11.5 °C . It has a molar refractivity of 48.8±0.3 cm3, a polar surface area of 13 Å2, and a molar volume of 150.0±3.0 cm3 .

Applications De Recherche Scientifique

Synthesis and Catalytic Applications

Palladium(II) Complexes Formation : The reaction of PhSe− with 2,6-bis(chloromethyl)pyridine resulted in the first pincer (Se,N,Se) ligand, which formed complexes exhibiting high catalytic activity for the Heck coupling reaction (Das, Rao, & Singh, 2009).

N-Heterocyclic Complexes of Rhodium and Palladium : The formation of N-heterocyclic complexes of rhodium and palladium from pincer ligands derived from 2,6-bis(chloromethyl)pyridine was demonstrated, contributing to the understanding of metal-ligand interactions (Simons, Custer, Tessier, & Youngs, 2003).

Electrochemical Reduction : Studies on the electrochemical reduction of 2,6-bis(chloromethyl)pyridine at carbon cathodes in acetonitrile provided insights into potential applications in organic synthesis and reduction mechanisms (Ji, Peters, Karty, Reilly, & Mubarak, 2001).

Ligand Synthesis and Coordination Chemistry

Ligand Development for Metal Complexation : The synthesis of ligands from 2,6-bis(chloromethyl)pyridine for complexation with metals like palladium and nickel was explored for potential applications in catalysis and material science (Melaimi, Thoumazet, Ricard, & Floch, 2004).

Coordination Properties with Lanthanide Ions : The coordination properties of 2,6-bis(chloromethyl)pyridine derivatives with lanthanide ions were investigated, revealing the versatility of this compound in forming complexes with diverse geometries and potential applications in materials chemistry (Pailloux, Shirima, Ray, Duesler, Paine, Klaehn, Mcilwain, & Hay, 2009).

Novel Materials and Sensing Applications

Luminescent Properties : The luminescent properties of [bis(iminoalkyl)pyridine]cadmium(II) complexes synthesized from 2,6-bis(chloromethyl)pyridine derivatives were examined, suggesting potential uses in optoelectronic devices and sensors (Fan, Zhu, Mu, Li, Yang, Su, & Feng, 2004).

Fluorescent Chemosensor for Hg2+ : A chemosensor based on 2,6-bis(chloromethyl)pyridine was developed for the selective and sensitive detection of Hg2+ in neutral buffer aqueous solution, demonstrating the compound's utility in environmental monitoring and analysis (Guo, Qian, & Jia, 2004).

Safety And Hazards

Propriétés

IUPAC Name |

6-chloro-2,3-bis(chloromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl3N/c8-3-5-1-2-7(10)11-6(5)4-9/h1-2H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMVICDINIHBII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CCl)CCl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460168 |

Source

|

| Record name | 6-chloro-2,3-bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2,3-bis(chloromethyl)pyridine | |

CAS RN |

220001-94-5 |

Source

|

| Record name | 6-chloro-2,3-bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dimethyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B1338838.png)

![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1338848.png)

![Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-](/img/structure/B1338849.png)